molecular formula C14H13ClO2 B1289009 (4-Benzyloxy-3-chloro-phenyl)-methanol

(4-Benzyloxy-3-chloro-phenyl)-methanol

Cat. No.: B1289009
M. Wt: 248.7 g/mol
InChI Key: CKISKJPLMSLTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzyloxy-3-chloro-phenyl)-methanol is a useful research compound. Its molecular formula is C14H13ClO2 and its molecular weight is 248.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.7 g/mol

IUPAC Name

(3-chloro-4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H13ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2

InChI Key

CKISKJPLMSLTDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-benzyloxy-3-chloro-benzoic acid methyl ester (CAB02121, 4.15 g, 15.0 mmol) in THF (30 mL) was added slowly with a syringe to a suspension of lithium aluminium hydride (1.0 g, 26.3 mmol) in THF (30 mL). The reaction mixture was stirred for 30 minutes at room temperature and then carefully quenched by addition of 2N sodium hydroxide solution in water. After 20 minutes stirring the colour of the mixture turned from grey to white. The white precipitate was filtered off, the filtrate was dried over sodium sulphate and concentrated under reduced pressure to give an colourless oil, which was used without further purification. Yield: 3.61 g (97%). 1H-NMR (400 MHz, CDCl3) δ=2.12 (s, 1H, —OH), 4.56 (s, 2H), 5.16 (s, 2H), 6.93 (d, J=8.6 Hz, 1H), 7.14 (dd, J=8.6, 2.3 Hz, 1H), 7.31-7.48 (m, 6H).
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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